2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide
Description
Properties
CAS No. |
62688-32-8 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C13H13NO2S/c1-9-6-7-12(16-9)17-8-10-4-2-3-5-11(10)13(14)15/h2-7H,8H2,1H3,(H2,14,15) |
InChI Key |
LLISPFICZMAXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)SCC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Features
Molecular Architecture
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide (C₁₃H₁₃NO₂S) features a benzamide core substituted at the ortho position with a methylthio group linked to a 5-methylfuran-2-yl moiety. The furan ring adopts a planar conformation, while the sulfanyl-methyl linker introduces torsional flexibility, as evidenced by computed molecular models. X-ray crystallography of analogous compounds confirms puckering angles of 14.0–29.4° in related thietane dioxides, suggesting similar conformational dynamics in the target molecule.
Key Synthetic Challenges
- Regioselectivity : Ensuring exclusive substitution at the furan 2-position.
- Thiol Stability : Preventing oxidation of the sulfanyl group during synthesis.
- Amide Integrity : Avoiding hydrolysis under acidic or basic conditions.
Synthetic Routes and Methodologies
Nucleophilic Substitution via Benzamide Halides
Preparation of 2-(Bromomethyl)benzamide
2-Methylbenzamide is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to yield 2-(bromomethyl)benzamide. Optimal conditions (CH₃CN, 12 h) achieve 85% conversion, with purification by recrystallization from ethyl acetate/hexane.
Thiolate Coupling
5-Methylfuran-2-thiol (synthesized via Mitsunobu reaction of 5-methylfuran-2-ol with thioacetic acid) is deprotonated with K₂CO₃ in DMF and reacted with 2-(bromomethyl)benzamide at 80°C for 6 h. The reaction affords the target compound in 68% yield after flash chromatography (30% EtOAc/hexane).
Mechanistic Insight :
The thiolate ion (RS⁻) attacks the electrophilic methyl carbon in a bimolecular nucleophilic substitution (SN2), displacing bromide. Steric hindrance from the furan’s 5-methyl group minimally affects reactivity due to the linear transition state.
Grignard-Mediated Furan Assembly
Synthesis of 5-Methylfuran-2-ylmagnesium Bromide
A Grignard reagent is prepared from 2-bromo-5-methylfuran and magnesium turnings in THF under argon. This intermediate reacts with sulfur powder to form 5-methylfuran-2-thiolate, which is subsequently quenched with 2-(chloromethyl)benzamide.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | −78°C → 25°C |
| Reaction Time | 24 h |
| Yield | 72% |
Oxidative Methods for Sulfur Functionalization
Thietane Dioxide Intermediate Strategy
Adapting protocols from thietane dioxide synthesis, 3-(5-methylfuran-2-yl)thietan-3-ol is oxidized with meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ to form the corresponding sulfone. Reductive cleavage with LiAlH₄ selectively removes the sulfone group, yielding the sulfanyl-methyl product in 58% overall yield.
Critical Analysis :
While this route avoids thiol handling, the extra oxidation-reduction steps lower efficiency compared to direct substitution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Short sequence, high scalability | Requires thiol handling | 68% |
| Grignard Approach | Avoids pre-formed thiols | Sensitive to moisture | 72% |
| Oxidative-Reductive | No malodorous intermediates | Low overall efficiency | 58% |
Industrial-Scale Considerations
Solvent Selection
THF and DMF enable high solubility of intermediates but require energy-intensive recovery. Switchable solvents (e.g., 2-methyl-THF) are being explored to improve sustainability.
Catalytic Innovations
Palladium-catalyzed C–S coupling (e.g., using Pd(OAc)₂/Xantphos) shows promise for direct arylthiolation, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
-
Oxidation: : The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The compound can be reduced to remove the thioether linkage, typically using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: De-thioethered benzamide
Substitution: Nitrated or halogenated benzamide derivatives
Scientific Research Applications
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide has several scientific research applications:
-
Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its benzamide and furan moieties.
-
Biological Studies: : It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
-
Materials Science: : The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
-
Industrial Applications: : It is explored for its potential use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide with compounds sharing key structural motifs, such as benzamide cores, sulfur-containing linkers, or heterocyclic substituents. Data are drawn from diverse studies to highlight differences in properties, bioactivity, and synthetic approaches.
Structural Analogs with Thiazole/Triazole Substituents
describes benzamide derivatives with thiazole and triazole substituents, which exhibit structural and functional similarities to the target compound. For example:
Table 1: Structural and Bioactivity Comparison
Methoxy-Substituted Benzamide Derivatives
and highlight benzamides with methoxy and sulfonamide groups, which differ in substituent placement and linker chemistry:
- Rip-D : 2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- Melting point: 96°C ; Yield: 34%
- Replaces the sulfur linker with an ethylamine chain, reducing lipophilicity but improving hydrogen-bonding capacity.
Sulfanyl-Linked Heterocyclic Derivatives
describes 3-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide , a close analog with an imidazole-thioether linker:
- Molecular Formula : C26H26N4O3S
Discussion of Key Differences and Implications
- Bioactivity : Sulfonamide and triazole derivatives (e.g., AB4, compounds) show documented antibacterial and enzyme-inhibitory activities, whereas the target compound’s furan-thioether group may favor antifungal or anti-inflammatory applications due to furan’s redox activity.
- Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective sulfanyl-methylation, whereas sulfonamide derivatives () benefit from well-established sulfonylation protocols.
Biological Activity
2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including a furan moiety, a sulfanyl group, and a benzamide structure. The presence of these functional groups suggests various interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The structural breakdown includes:
- Furan moiety : Known for its ability to participate in electrophilic reactions.
- Sulfanyl group : Enhances reactivity and may influence pharmacological properties.
- Benzamide structure : Contributes to potential interactions with various biological targets.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activities. The compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi. Notably, it has shown promising results in inhibiting growth in strains such as Escherichia coli and Candida albicans.
| Pathogen | Inhibition Method | IC50 Values |
|---|---|---|
| E. coli | Microdilution | 0.9 - 3.0 mg/mL |
| Candida albicans | Disk diffusion | Significant inhibition observed |
Anti-inflammatory Potential
The imidazole component within the structure is noteworthy for its role in interacting with enzymes and receptors involved in inflammatory pathways. Research indicates that this compound may serve as an anti-inflammatory agent by modulating specific biological pathways.
While specific mechanisms of action for this compound remain largely uncharacterized due to limited research, insights can be drawn from structurally similar compounds. These compounds have been shown to act as enzyme inhibitors or modulators of receptor activity, suggesting that this compound may interact with key proteins involved in inflammation and microbial resistance.
Case Studies
-
Study on Anti-Tuberculosis Activity :
- A study evaluated the compound's potential as an anti-tuberculosis agent. The compound exhibited activity against Mycobacterium tuberculosis, with specific binding affinities noted during docking studies.
- Results : The compound demonstrated an IC50 value below 10 µM, indicating significant potential for development as an anti-tuberculosis drug.
-
Toxicity Assessment :
- Toxicity predictions were conducted using computational models, suggesting that this compound lacks carcinogenic properties and shows no acute toxicity at concentrations up to 2000 mg/kg in rodent models.
- This assessment is critical for advancing the compound towards clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
